molecular formula C5H9Br3O B150680 3-Bromo-2,2-bis(bromomethyl)propanol CAS No. 1522-92-5

3-Bromo-2,2-bis(bromomethyl)propanol

Cat. No. B150680
CAS RN: 1522-92-5
M. Wt: 324.84 g/mol
InChI Key: QEJPOEGPNIVDMK-UHFFFAOYSA-N
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Description

3-Bromo-2,2-bis(bromomethyl)propanol is a chemical compound that has been studied for its potential use in various chemical syntheses and industrial applications. It is an intermediate in the synthesis of S-013420, a compound of interest in pharmaceutical research .

Synthesis Analysis

The synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol has been optimized to be safe and scalable. A notable method involves nitric acid oxidation using a catalytic amount of NaNO2, with the starting material added in portions. This approach has been successfully scaled up to a 3,000 L pilot production, demonstrating its practicality for large-scale applications .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-Bromo-2,2-bis(bromomethyl)propanol, related compounds have been structurally characterized. For instance, the crystal structures of bis[2-(bromodimethylstannyl)ethyl]phenylphosphine oxide and t-butyl[3-(iododimethylstannyl)propyl]phenylphosphine oxide have been determined, which may offer insights into the steric and electronic effects of bromine substituents in similar compounds .

Chemical Reactions Analysis

The reactivity of 3-Bromo-2,2-bis(bromomethyl)propanol in chemical reactions is not directly detailed in the provided papers. However, studies on related brominated compounds suggest that they can undergo various reactions, such as photodissociation dynamics at specific wavelengths, leading to the formation of Br fragments . Additionally, reactions with nucleophiles have been reported to form cyclopropane derivatives, indicating the potential for 3-Bromo-2,2-bis(bromomethyl)propanol to participate in similar nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2,2-bis(bromomethyl)propanol are not extensively covered in the provided papers. However, the toxicity and carcinogenicity of a structurally related compound, 2,2-Bis(bromomethyl)-1,3-propanediol, have been studied in animal models, suggesting that brominated compounds of this class may pose health risks . This information is crucial for handling and safety protocols in industrial and laboratory settings.

Relevant Case Studies

A case study involving the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol as an intermediate for S-013420 is particularly relevant. The development of a safe and scalable process for its production is a significant advancement in the field of chemical synthesis . Additionally, the toxicology and carcinogenesis studies of related brominated compounds provide valuable information on the potential health impacts of exposure to such chemicals .

Scientific Research Applications

Chemical Transformation and Environmental Impact

  • Chemical Transformation under Basic Conditions: 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) undergoes spontaneous decomposition in aqueous solution, forming various byproducts like BBMO, BMHMO, and DOH. This process releases bromide ions and has significant environmental implications, especially in aquifers where TBNPA is a major pollutant (Ezra et al., 2005).
  • Distribution in Fractured Chalk Aquitard: Studies on the distribution of TBNPA in fractured chalk aquitards indicate a greater sorption of TBNPA compared to DBNPG. This differential sorption affects the TBNPA/DBNPG ratio in fracture water, highlighting the compound's environmental mobility and persistence (Ezra et al., 2006).

Industrial and Synthetic Applications

  • Synthesis of Intermediates: A scalable process for nitric acid oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol to 3-bromo-2,2-bis(bromomethyl)propanoic acid was developed, which is crucial for the synthesis of intermediates like S-013420 (Osato et al., 2011).
  • In Glycoconjugate Chemistry: The compound is used in the preparation of dibromoisobutyl mono- to tetrasaccharide glycosides, important in the synthesis of neoglycolipids and neoglycoproteins (Magnusson et al., 1990).

Photolabile Tags and Photodissociation Dynamics

  • Combinatorial Encoding: 3-Bromo-2,2-bis(bromomethyl)propanol is involved in the development of trithiabicyclo[2.2.2]octanes for photolabile tags used in combinatorial encoding. These compounds exhibit efficient photoinduced fragmentation, essential for encoding technologies (Valiulin & Kutateladze, 2008).
  • Photodissociation Study: In photodissociation studies, 3-bromo-2,2-bis(bromomethyl)propanol derivatives were observed to have a strong polarization dependence in time-of-flight profiles, indicating anisotropic distributions of bromine fragments (Indulkar et al., 2011).

Crystal Structures and Magnetic Properties

  • Magnetic Properties in Mixed-Valent Tetranuclear Complexes: The compound has been used in synthesizing mixed-valent tetranuclear complexes with MnII2MnIII2 core, which are characterized for their magnetic properties. The structure of these complexes provides insights into magnetic interactions among manganese atoms (Mikuriya et al., 2019).

Safety And Hazards

3-Bromo-2,2-bis(bromomethyl)propanol is probably combustible . It generates flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It should be stored in a refrigerator . In case of eye contact, flush the eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center .

properties

IUPAC Name

3-bromo-2,2-bis(bromomethyl)propan-1-ol
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InChI

InChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2
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InChI Key

QEJPOEGPNIVDMK-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)(CBr)CBr)O
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Molecular Formula

C5H9Br3O
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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DSSTOX Substance ID

DTXSID9024641
Record name 3-Bromo-2,2-bis(bromomethyl)propanol
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Molecular Weight

324.84 g/mol
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Physical Description

3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992), Other Solid
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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Record name 1-Propanol, 2,2-dimethyl-, tribromo deriv.
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Solubility

Insoluble (<1 mg/ml at 70.7 °F) (NTP, 1992)
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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Product Name

3-Bromo-2,2-bis(bromomethyl)propanol

CAS RN

1522-92-5, 36483-57-5
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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Record name Pentaerythritol tribromide
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Record name 3-Bromo-2,2-bis(bromomethyl)propanol
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Record name 2,2-dimethylpropan-1-ol, tribromo derivative
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Record name 3-bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
S Ezra, S Feinstein, I Bilkis, E Adar… - Environmental science & …, 2005 - ACS Publications
The mechanism of the spontaneous decomposition of 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA) and the kinetics of the reaction of the parent compound and two subsequent …
Number of citations: 20 pubs.acs.org
S Ezra, I Bilkis, S Feinstein, E Adar, J Ganor - Chemosphere, 2010 - Elsevier
The mechanism and kinetics of the spontaneous decomposition of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) and its decomposition daughter products were determined in …
Number of citations: 8 www.sciencedirect.com
W Kong - 2012 - search.proquest.com
The studies in this dissertation research were conducted to investigate the possible mode of action by which a brominated flame retardant, 2, 2-Bis (bromomethyl)-1, 3-propanediol (BMP…
Number of citations: 3 search.proquest.com
RA Valiulin, AG Kutateladze - The Journal of Organic Chemistry, 2008 - ACS Publications
The adducts of trithiabicyclo[2.2.2]octane (TTBO) and carbonyl compounds undergo efficient photoinduced fragmentation with quantum yields comparable to that of dithiane adducts. …
Number of citations: 18 pubs.acs.org
S Ezra, S Feinstein, A Yakirevich, E Adar… - Journal of contaminant …, 2006 - Elsevier
This study investigates the mechanisms controlling the distribution of 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA) and 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in a fractured …
Number of citations: 25 www.sciencedirect.com
S Ezra, S Feinstein, I Bilkis, E Adar… - DYNAMICS OF FLUIDS …, 2004 - escholarship.org
The rapid development of the chemical industry and the enormous variety of its by-products present a complicated challenge to our ability to protect aquifers from chemical pollution. …
Number of citations: 4 escholarship.org
J Sun, Y Chen, Y Xiang, L Ling, J Fang, C Shang - Chemosphere, 2019 - Elsevier
This study investigated the oxidative debromination of 2,2-bis(bromomethyl)-1,3-propanediol (BBMP), a widely used brominated flame retardant, and the corresponding formation of …
Number of citations: 16 www.sciencedirect.com
Å Bergman, A Rydén, RJ Law, J de Boer… - Environment …, 2012 - Elsevier
Ever since the interest in organic environmental contaminants first emerged 50years ago, there has been a need to present discussion of such chemicals and their transformation …
Number of citations: 439 www.sciencedirect.com
FSP Cardoso, AL Kadam, RC Nelson… - … Process Research & …, 2023 - ACS Publications
A low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1), the starting material for the in-development tuberculosis treatment TBI-223, is …
Number of citations: 6 pubs.acs.org
Y Yecheskel, I Dror, B Berkowitz - Chemosphere, 2013 - Elsevier
The catalytic degradation of two brominated flame retardants (BFRs), tribromoneopentyl alcohol (TBNPA) and 2,4 dibromophenol (2,4-DBP) by copper oxide nanoparticles (nCuO) was …
Number of citations: 58 www.sciencedirect.com

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